molecular formula C12H16ClN B13537517 4-(3-Chloro-4-methylphenyl)piperidine

4-(3-Chloro-4-methylphenyl)piperidine

Cat. No.: B13537517
M. Wt: 209.71 g/mol
InChI Key: GVGVDUXCDAEGPN-UHFFFAOYSA-N
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Description

4-(3-Chloro-4-methylphenyl)piperidine is an organic compound with the molecular formula C12H16ClN. It is a derivative of piperidine, a six-membered heterocyclic amine, and features a chlorinated methylphenyl group attached to the piperidine ring. This compound is of interest in various fields of scientific research due to its potential pharmacological properties and its role as an intermediate in the synthesis of more complex molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Chloro-4-methylphenyl)piperidine typically involves the reaction of 3-chloro-4-methylbenzyl chloride with piperidine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution of the chloride group by the piperidine ring .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent choice, and reaction time. Continuous flow reactors and other advanced manufacturing techniques may be employed to enhance yield and purity while minimizing by-products .

Chemical Reactions Analysis

Types of Reactions

4-(3-Chloro-4-methylphenyl)piperidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of derivatives depending on the nucleophile employed .

Scientific Research Applications

4-(3-Chloro-4-methylphenyl)piperidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(3-Chloro-4-methylphenyl)piperidine involves its interaction with specific molecular targets in biological systems. It may act on receptors or enzymes, modulating their activity and influencing various biochemical pathways. The exact mechanism can vary depending on the specific application and the biological context in which it is used .

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Chloro-3-methylphenyl)piperidine
  • 4-(3-Chloro-4-methylphenyl)-4-piperidinol
  • 4-(3-Chloro-4-methylphenyl)-1-piperidine

Uniqueness

4-(3-Chloro-4-methylphenyl)piperidine is unique due to its specific substitution pattern on the aromatic ring, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacological properties or chemical behavior, making it a valuable compound for targeted research and development .

Properties

Molecular Formula

C12H16ClN

Molecular Weight

209.71 g/mol

IUPAC Name

4-(3-chloro-4-methylphenyl)piperidine

InChI

InChI=1S/C12H16ClN/c1-9-2-3-11(8-12(9)13)10-4-6-14-7-5-10/h2-3,8,10,14H,4-7H2,1H3

InChI Key

GVGVDUXCDAEGPN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2CCNCC2)Cl

Origin of Product

United States

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